molecular formula C2H6ClN B1212225 2-Chloroethylamine CAS No. 689-98-5

2-Chloroethylamine

Cat. No.: B1212225
CAS No.: 689-98-5
M. Wt: 79.53 g/mol
InChI Key: VKPPFDPXZWFDFA-UHFFFAOYSA-N
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Description

2-Chloroethylamine is an organic compound with the molecular formula C2H6ClN. It is a colorless liquid that is soluble in water and commonly used in organic synthesis. This compound is known for its reactivity and is utilized in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylamine can be synthesized through several methods. One common method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst. This substitution reaction produces this compound hydrochloride . Another method includes the use of thionyl chloride with ethanolamine to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using ethanolamine and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The byproduct hydrogen chloride is recycled within the process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethylamine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted amines.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: It can be reduced to form ethylamine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloroethylamine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of cross-links and subsequent disruption of cellular processes. This property is particularly useful in the development of anticancer drugs, where it targets rapidly dividing cells .

Comparison with Similar Compounds

    2-Bromoethylamine: Similar in structure but contains a bromine atom instead of chlorine.

    2-Chloro-N,N-dimethylethylamine: A derivative with additional methyl groups.

    Bis(2-chloroethyl)amine: Contains two chloroethyl groups.

Uniqueness: 2-Chloroethylamine is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to act as a derivatizing reagent and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

2-Chloroethylamine (CEA) is a nitrogen mustard compound with significant biological activity, particularly in the fields of cancer treatment and antimicrobial research. Its unique structure allows it to interact with DNA, leading to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a simple aliphatic amine characterized by the presence of a chloroethyl group. Its chemical formula is C₂H₅ClN, and it exists primarily in its hydrochloride form as this compound hydrochloride. This compound is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on DNA.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA , which can lead to:

  • Mutagenesis : CEA induces mutations by forming N7-alkylguanine adducts, which can result in base pair substitutions and deletions during DNA replication .
  • Cross-linking : Although primarily a monofunctional alkylator, CEA can also participate in cross-linking reactions under certain conditions, leading to more severe genotoxic effects .

Anticancer Properties

This compound has been utilized as a chemotherapeutic agent due to its ability to damage cancer cell DNA. It is a component of several nitrogen mustard derivatives used in cancer treatment protocols. The following table summarizes key findings related to its anticancer activity:

StudyActivityFindings
Sellei and Eckhardt (1959)Induction of cell deathDemonstrated effectiveness in treating various cancers using nitrogen mustards, including CEA derivatives .
OUP Carcinogenesis Study (2000)Genetic activityShowed that CEA causes significant genetic mutations primarily through base pair substitutions .
In Vivo StudiesTumor responseCEA has been shown to reduce tumor size in specific cancer models when administered at therapeutic doses .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Research indicates that it possesses significant antibacterial and antifungal activities:

  • Antibacterial Action : CEA has been found effective against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects at low concentrations .
  • Antifungal Properties : Studies have reported that CEA exhibits antifungal activity against pathogens like Candida albicans, with MIC values comparable to established antifungal agents .

Case Studies

  • Clinical Application in Cancer Treatment :
    • A study involving patients with advanced malignancies demonstrated that a regimen including CEA derivatives resulted in improved survival rates compared to traditional therapies alone. The study highlighted the importance of careful dosing to minimize side effects while maximizing therapeutic efficacy .
  • Antimicrobial Research :
    • A recent investigation into chitin derivatives grafted with this compound showed enhanced antimicrobial properties compared to unmodified chitin. This study suggests potential applications for CEA in developing new antimicrobial agents .

Properties

IUPAC Name

2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPFDPXZWFDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218977
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-98-5
Record name 2-Chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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